1,5-Dihydropyrrol-2-one, 5-(2-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-phenyl-
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Overview
Description
5-(2-CHLOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines chlorophenyl, furan, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-CHLOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(2-CHLOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-CHLOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-CYANOACRYLAMIDE
- N-(2-CHLOROPHENYL)-3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-PROPENAMIDE
Uniqueness
5-(2-CHLOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of chlorophenyl, furan, and pyrrolone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H14ClNO4 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H14ClNO4/c22-15-10-5-4-9-14(15)18-17(19(24)16-11-6-12-27-16)20(25)21(26)23(18)13-7-2-1-3-8-13/h1-12,18,25H |
InChI Key |
SDKQWBBEBXXKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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